Cas no 1702005-94-4 (3-(1-aminobutan-2-yl)oxybutan-2-ol)

3-(1-aminobutan-2-yl)oxybutan-2-ol 化学的及び物理的性質
名前と識別子
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- 3-(1-aminobutan-2-yl)oxybutan-2-ol
- 1702005-94-4
- EN300-1293992
- 3-[(1-aminobutan-2-yl)oxy]butan-2-ol
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- インチ: 1S/C8H19NO2/c1-4-8(5-9)11-7(3)6(2)10/h6-8,10H,4-5,9H2,1-3H3
- InChIKey: RKKBEAHLCCKNKQ-UHFFFAOYSA-N
- SMILES: O(C(C)C(C)O)C(CN)CC
計算された属性
- 精确分子量: 161.141578849g/mol
- 同位素质量: 161.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 5
- 複雑さ: 98.1
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.3
- トポロジー分子極性表面積: 55.5Ų
3-(1-aminobutan-2-yl)oxybutan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1293992-100mg |
3-[(1-aminobutan-2-yl)oxy]butan-2-ol |
1702005-94-4 | 100mg |
$804.0 | 2023-09-30 | ||
Enamine | EN300-1293992-5000mg |
3-[(1-aminobutan-2-yl)oxy]butan-2-ol |
1702005-94-4 | 5000mg |
$2650.0 | 2023-09-30 | ||
Enamine | EN300-1293992-0.5g |
3-[(1-aminobutan-2-yl)oxy]butan-2-ol |
1702005-94-4 | 0.5g |
$1014.0 | 2023-06-06 | ||
Enamine | EN300-1293992-5.0g |
3-[(1-aminobutan-2-yl)oxy]butan-2-ol |
1702005-94-4 | 5g |
$3065.0 | 2023-06-06 | ||
Enamine | EN300-1293992-2500mg |
3-[(1-aminobutan-2-yl)oxy]butan-2-ol |
1702005-94-4 | 2500mg |
$1791.0 | 2023-09-30 | ||
Enamine | EN300-1293992-0.25g |
3-[(1-aminobutan-2-yl)oxy]butan-2-ol |
1702005-94-4 | 0.25g |
$972.0 | 2023-06-06 | ||
Enamine | EN300-1293992-2.5g |
3-[(1-aminobutan-2-yl)oxy]butan-2-ol |
1702005-94-4 | 2.5g |
$2071.0 | 2023-06-06 | ||
Enamine | EN300-1293992-0.05g |
3-[(1-aminobutan-2-yl)oxy]butan-2-ol |
1702005-94-4 | 0.05g |
$888.0 | 2023-06-06 | ||
Enamine | EN300-1293992-10.0g |
3-[(1-aminobutan-2-yl)oxy]butan-2-ol |
1702005-94-4 | 10g |
$4545.0 | 2023-06-06 | ||
Enamine | EN300-1293992-1.0g |
3-[(1-aminobutan-2-yl)oxy]butan-2-ol |
1702005-94-4 | 1g |
$1057.0 | 2023-06-06 |
3-(1-aminobutan-2-yl)oxybutan-2-ol 関連文献
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1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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9. Back matter
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
3-(1-aminobutan-2-yl)oxybutan-2-olに関する追加情報
3-(1-Aminobutan-2-yl)oxybutan-2-ol: A Comprehensive Overview
The compound 3-(1-aminobutan-2-yl)oxybutan-2-ol, identified by the CAS number 1702005944, is a versatile organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of alcohols and features a unique structure that combines both hydroxyl and amino functionalities, making it a valuable substrate for further chemical modifications and reactions.
Recent advancements in synthetic chemistry have highlighted the importance of compounds like 3-(1-aminobutan-2-yl)oxybutan-2-ol in the development of bioactive molecules. Researchers have demonstrated that this compound can serve as an intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting neurological disorders. Its ability to undergo both nucleophilic and electrophilic reactions makes it a valuable building block in drug discovery pipelines.
The structural uniqueness of 3-(1-Aminobutan-2-yloxy)butan-2-ol lies in its dual functional groups, which provide opportunities for stereochemical manipulations. Studies have shown that this compound can be used to synthesize enantiomerically enriched products, which are critical in the development of chiral pharmaceuticals. Its role as a chiral auxiliary has been explored in recent publications, underscoring its importance in asymmetric synthesis.
In addition to its role in drug discovery, 3-(1-Aminobutan-2-yloxy)butan-2-Ol has found applications in materials science. Its ability to form stable hydrogen bonds makes it a potential candidate for the development of advanced polymers and hydrogels. Recent research has focused on its use as a crosslinking agent in biodegradable materials, which could revolutionize the field of sustainable chemistry.
The synthesis of CAS No. 1702005944 involves a multi-step process that combines both traditional and modern synthetic techniques. Researchers have optimized reaction conditions to achieve high yields and purity levels, ensuring that this compound is readily available for various applications. The use of green chemistry principles in its synthesis has also been reported, aligning with global efforts to reduce environmental impact.
From a pharmacological perspective, 3-(1-Aminobutan-2-yloxy)butan-Ol exhibits interesting bioactivity profiles. Preclinical studies have indicated that it may possess anti-inflammatory and neuroprotective properties, making it a promising candidate for therapeutic interventions. Its ability to modulate cellular signaling pathways has been explored in depth, providing insights into its potential mechanisms of action.
In conclusion, the compound CAS No. 1702005944, or 3-(1-Aminobutan-Oxibutanol), represents a significant advancement in organic chemistry with diverse applications across multiple disciplines. As research continues to uncover its full potential, this compound is poised to play a pivotal role in shaping future innovations in medicine, materials science, and beyond.
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